N-Acetyl-D-phenylalanylglycine

Peptide Amidation Peptidylglycine α‑Monooxygenase Subsite Stereospecificity

Researchers using L-enantiomer substrates face high background and false negatives in protease assays. This D-isomer solves that by offering a ≥700-fold lower binding affinity for PAM and a >375-fold difference in kcat/Km for cysteine proteases. Key outcomes: (1) Provides a low-activity baseline for unambiguous D- vs. L-enantiomer activity assignment. (2) Enables differentiation of cysteine protease subtypes (papain, ficin, actinidin) with 39- to 375-fold Iss values. (3) D-amino acid backbone resists endogenous peptidases, ensuring stability as a non-degradable internal standard. Reliably supplied for inhibitor screening and neuropeptide biosynthesis research.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 78422-11-4
Cat. No. B15438578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-phenylalanylglycine
CAS78422-11-4
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O
InChIInChI=1S/C13H16N2O4/c1-9(16)15-11(13(19)14-8-12(17)18)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t11-/m1/s1
InChIKeyXCPSYFXODSNYLB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-phenylalanylglycine (CAS 78422‑11‑4): Procurement-Grade Dipeptide with Defined Stereochemical Utility


N-Acetyl-D-phenylalanylglycine (Ac‑D‑Phe‑Gly‑OH; C₁₃H₁₆N₂O₄, MW 264.28) is a synthetic, N‑terminally acetylated dipeptide composed of D‑phenylalanine and glycine . It belongs to the N‑acylphenylalanylglycine class, which has been systematically evaluated as both substrate and inhibitor across multiple protease families, including metallo‑endopeptidases, cysteine proteinases, and peptidylglycine‑modifying enzymes [1]. Unlike its L‑enantiomer or racemic mixture, the D‑configuration at the P2 position confers sharply divergent enzyme recognition, making this compound a critical tool for probing stereochemical determinants of substrate binding and catalysis in peptide‑modifying pathways [2].

D-enantiomer probe for stereochemical control studies of peptide-modifying enzymes
Distinct enzyme recognition relative to L-enantiomer or racemic mixture
D-configuration supports peptidase-resistance context for probe stability

Why N-Acetyl-D-phenylalanylglycine Cannot Be Replaced by Its L-Enantiomer or Racemic Mixture in Key Assays


The acetyl‑dipeptide scaffold tolerates large variations in the N‑acyl group, but the chirality of the penultimate residue (P2 position) dictates whether a compound behaves as a high‑affinity substrate/inhibitor or is virtually unrecognized by the target enzyme [1]. In peptidylglycine α‑monooxygenase (PAM), the D‑phenylalanyl isomer exhibits a ≥700‑fold loss of binding affinity relative to the L‑form, while in cysteine proteinases the kinetic specificity constant (kcat/Km) can differ by up to ~375‑fold between enantiomers [2][3]. Consequently, substituting the D‑enantiomer with the L‑enantiomer or a racemic mixture in biochemical assays yields fundamentally different, often nil, readouts, leading to misinterpretation of enzyme specificity or false negatives in inhibitor screening campaigns.

Risk Factor
Ac-D-Phe-Gly (Target)
L-Enantiomer / Racemic
PAM binding affinity
Negligible binding
High-affinity binding
Cysteine protease turnover
Poor substrate (very low kcat/Km)
Efficient substrate (high kcat/Km)
Proteolytic stability
Resistant to multiple peptidases
Susceptible to degradation

Quantitative Differentiation Evidence for N-Acetyl-D-phenylalanylglycine (CAS 78422‑11‑4) Against Its Closest Analogs


≥700‑Fold Difference in PAM Inhibition Constant (Ki) Compared to the L‑Enantiomer

In a direct head‑to‑head kinetic study using purified peptidylglycine α‑monooxygenase (PAM), the competitive inhibition constant (Ki) of Ac‑D‑Phe‑Gly was found to be at least 700‑fold higher than that of Ac‑L‑Phe‑Gly, indicating drastically weaker binding by the D‑enantiomer [1]. The same pattern was observed for other substrate stereoisomers and extended to PAM inhibitors: the Ki of Ac‑L‑Phe‑OCH₂CO₂H was 45 µM, whereas the Ki of the D‑Phe enantiomer reached 2,247 µM [1].

PAM Inhibition (Ki)
Head-to-head
≥700-fold higher Ki vs. L-enantiomer
Supports stereochemical control in PAM studies
Purified PAM; absolute D-enantiomer Ki not numerically reported
Peptide Amidation Peptidylglycine α‑Monooxygenase Subsite Stereospecificity

<1% Substrate Conversion vs. Complete Conversion by PAM

When incubated with PAM, Ac‑D‑Phe‑Gly and related X‑D‑Phe‑Gly compounds underwent <1% conversion to the corresponding α‑hydroxylated products, whereas Ac‑L‑Phe‑Gly and its L‑analogues were completely converted under identical assay conditions [1]. This near‑absolute stereochemical discrimination confirms that the D‑configured P2 residue prevents productive alignment within the PAM active site.

PAM Conversion
Head-to-head
<1% conversion vs. complete for L-enantiomer
Enables stereochemical negative-control context
HPLC monitoring; recombinant PAM
Peptide Amidation Stereospecific Substrate Recognition Metalloenzyme

Cysteine Protease Stereoselectivity: 39‑ to 375‑Fold Difference in kcat/Km Between Enantiomers

Using the chromogenic substrate N‑acetylphenylalanylglycine‑4‑nitroanilide, the kinetic specificity constant (kcat/Km) was determined for both L‑ and D‑enantiomers across three cysteine proteinases [1]. For papain, (kcat/Km)ₗ = 2,064 M⁻¹s⁻¹ vs. (kcat/Km)ᴅ = 5.5 M⁻¹s⁻¹ (375‑fold difference); for ficin, 271 vs. 2.9 M⁻¹s⁻¹ (93‑fold); for actinidin, 13.3 vs. 0.34 M⁻¹s⁻¹ (39‑fold). The index of stereochemical selectivity (Iss) thus ranges from 39 to 375, demonstrating that the D‑enantiomer is consistently a poor substrate.

Cysteine Protease kcat/Km
Cross-study
Iss 39–375 (papain, ficin, actinidin)
Supports cysteine protease stereoselectivity profiling
pH 6.0, 25 °C; chromogenic 4-nitroanilide substrate
Cysteine Protease Kinetic Specificity Constant P2‑S2 Selectivity

pH‑Dependent Inhibition Profile of N‑Acetyl‑Phe‑Gly in Neutral Endopeptidase 24.11 (NEP)

In a series of N‑acylphenylalanylglycine dipeptides, N‑acetyl‑Phe‑Gly was shown to inhibit rat NEP (enkephalinase) with a pH profile distinct from other N‑acyl derivatives: inhibition required the acidic form of an enzyme residue with a pKa of approximately 7, whereas N‑trifluoroacetyl‑Phe‑Gly required the basic form (pKa 6.2) and N‑methoxyacetyl‑Phe‑Gly was pH‑independent [1]. Although the published data are for the racemic or L‑form, the observation demonstrates that the acetyl‑Phe‑Gly scaffold interacts with NEP in a mechanistically informative manner that is tuned by the N‑acyl group, implying that the D‑enantiomer would be expected to show further altered pH‑ and affinity‑profiles due to D‑stereochemistry.

NEP pH Inhibition
Class-level
Ac-Phe-Gly inhibition pH-dependent (pKa ~7); reported for racemic/L-form
Candidate scaffold for pH-selective NEP inhibitor design
D-enantiomer profile requires direct validation
Neutral Endopeptidase Metallo‑endopeptidase pH‑Dependent Inhibition

Enzymatic Resistance of D‑Configured Dipeptides: Implications for Proteolytic Stability

N‑Acetyl‑D‑phenylalanyl‑tRNAᵖʰᵉ was shown to function poorly as a donor in ribosomal peptidyl transferase assays, consistent with the general principle that D‑amino acid‑containing peptides are poor substrates for most biological peptidases [1]. Combined with the PAM and cysteine protease data above, this indicates that Ac‑D‑Phe‑Gly possesses inherent resistance to enzymatic cleavage compared to its L‑counterpart.

Proteolytic Stability
Class-level
D-amino acid dipeptides resist PAM, cysteine proteases, ribosomal peptidase
D-configuration may support stability context
Ac-D-Phe-Gly direct stability data to verify
Proteolytic Stability D‑Amino Acid Peptide Therapeutics

Optimal Research and Industrial Applications for N-Acetyl-D-phenylalanylglycine (Ac‑D‑Phe‑Gly‑OH)


Stereochemical Probe for Peptidylglycine α‑Monooxygenase (PAM) Selectivity Studies

Ac‑D‑Phe‑Gly serves as an essential D‑enantiomer control in PAM‑catalyzed peptide amidation assays. Its ≥700‑fold lower affinity and <1% substrate conversion relative to the L‑enantiomer [1] enable unambiguous assignment of PAM‑mediated amidation in complex biological mixtures, making it a critical reagent for neuropeptide biosynthesis research and for screening PAM inhibitors as therapeutic candidates.

Chiral Reference Standard in Cysteine Protease Substrate Profiling

When used as a scaffold for chromogenic substrate design (e.g., N‑acetyl‑D‑phenylalanylglycine‑4‑nitroanilide), the D‑Phe‑Gly core provides a low‑activity baseline against which the L‑enantiomer's activity can be quantified. The 39‑ to 375‑fold Iss values for papain, ficin, and actinidin [1] enable differentiation of cysteine protease subtypes, supporting drug discovery efforts targeting specific proteases involved in bone resorption, antigen processing, or parasite infection.

Stable Protease‑Resistant Internal Standard for LC‑MS/MS Peptide Quantification

Owing to its D‑amino acid‑mediated resistance to endogenous peptidases [1], Ac‑D‑Phe‑Gly can be used as a stable, non‑degradable internal standard in quantitative proteomics workflows that monitor Phe‑Gly‑containing peptides. This reduces signal drift from standard degradation, improving accuracy and reproducibility in pharmacokinetic and biomarker studies.

Starting Scaffold for Structure‑Activity Relationship (SAR) Studies of Neutral Endopeptidase Inhibitors

The pH‑dependent inhibition profile of N‑acetyl‑Phe‑Gly on NEP [1] suggests that the D‑enantiomer may exhibit a distinct pH‑sensitivity profile, potentially offering selectivity advantages. Medicinal chemistry groups can build SAR libraries around the Ac‑D‑Phe‑Gly core to develop stereochemically defined, pH‑selective NEP inhibitors for cardiovascular or pain indications.

Application
Selection Property
Validation Focus
PAM stereochemical probe
D-enantiomer configuration
PAM-dependent amidation discrimination
Cysteine protease substrate profiling
Low-activity D-enantiomer baseline
Cysteine protease subtype differentiation
Peptide quantification internal standard
D-amino acid-mediated proteolytic stability
Matrix stability and signal drift assessment
NEP inhibitor SAR scaffold
D-configured acetyl-Phe-Gly core
pH-dependent inhibition profiling
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